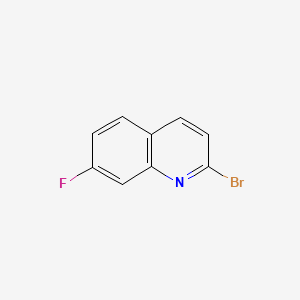

2-溴-7-氟喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Bromo-7-fluoroquinoline is an organic compound with a molecular weight of 226.05 . It is a white to yellow powder or crystals and is used in various industrial processes .

Synthesis Analysis

The synthesis of 2-Bromo-7-fluoroquinoline involves various methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . For example, one method involves a one-pot three-component fusion of methyl 3,3-diethoxypropionate, varying aniline derivatives, and aldehyde at 60°C under ultrasonic circumstances utilizing SnCl2.2H2O as a catalyst and water as solvent .Molecular Structure Analysis

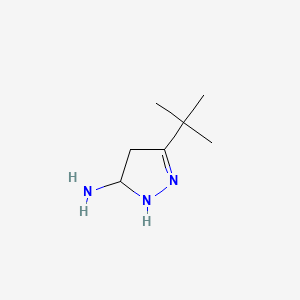

The IUPAC name for 2-Bromo-7-fluoroquinoline is the same . The InChI code is1S/C9H5BrFN/c10-9-4-2-6-1-3-7 (11)5-8 (6)12-9/h1-5H . Chemical Reactions Analysis

Fluorinated quinolines, such as 2-Bromo-7-fluoroquinoline, have been synthesized using a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Physical and Chemical Properties Analysis

2-Bromo-7-fluoroquinoline is a white to yellow powder or crystals . It has a molecular weight of 226.05 . The compound is soluble .科学研究应用

金属化和功能化

2-溴-7-氟喹啉是各种金属化和功能化反应的前体。它可以通过卤素/金属置换、去质子化和羧酸化转化为 3-氟喹啉-2-羧酸和 2-溴-3-氟喹啉-4-羧酸。这些化合物可以进一步还原得到 3-氟喹啉-4-羧酸,表明 2-溴-7-氟喹啉在合成化学中具有多功能性,可用于生产具有出色产率的复杂喹啉衍生物 (Ondi, Volle, & Schlosser, 2005)。

σ2 受体配体的合成

研究已经探索了使用 2-溴-7-氟喹啉衍生物合成高亲和力 σ2 受体配体。这些配体在识别增殖的肿瘤细胞方面显示出潜力,证明了该化合物在开发癌症研究的诊断和治疗工具中的效用。合成的配体对 σ2 受体表现出高特异性和选择性,对实体瘤的 PET 成像具有重要意义 (Rowland 等人,2006)。

抗菌活性

2-溴-7-氟喹啉的衍生物已被合成并测试其抗菌活性。研究表明,这些化合物对革兰氏阳性菌和革兰氏阴性菌均具有显着的广谱抗菌活性,突出了它们作为开发新型抗菌剂模板的潜力。值得注意的是,一些化合物表现出显着的抗真菌活性,这突出了 2-溴-7-氟喹啉衍生物在抗菌药物发现中的广泛用途 (Abdel‐Wadood 等人,2014)。

抗肿瘤生物碱合成

该化合物已被用于合成抗肿瘤生物碱类似物,例如 luotonin A。对 2-溴-7-氟喹啉的修饰导致了保留抗肿瘤活性的化合物的开发,突出了氟喹啉衍生物在寻找新的癌症治疗方法中的重要性。这些化合物表现出多种作用机制,包括诱导细胞凋亡和 DNA-拓扑异构酶 I 抑制 (Golubev 等人,2010)。

光致去除保护基团

2-溴-7-氟喹啉已被研究其作为光致去除保护基团的用途。该应用在细胞生理学研究中尤为重要,其中需要控制释放生物活性分子。该化合物在单光子和双光子激发条件下的高效光解,以及其稳定性和水溶性,使其成为开发用于生物研究的“笼状”化合物的有希望的候选者 (Zhu 等人,2006)。

安全和危害

作用机制

Target of Action

The primary targets of 2-Bromo-7-fluoroquinoline, like other fluoroquinolones, are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

2-Bromo-7-fluoroquinoline interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This interaction forms a ternary complex of the drug, enzyme, and DNA, which blocks the progress of the replication fork . The cytotoxicity of fluoroquinolones is likely a two-step process involving the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .

Biochemical Pathways

The interaction of 2-Bromo-7-fluoroquinoline with DNA gyrase and topoisomerase IV disrupts the normal function of these enzymes, leading to inhibition of DNA synthesis and ultimately cell death

Pharmacokinetics

The pharmacokinetics of fluoroquinolones are often characterized by high serum concentrations and low minimum inhibitory concentrations (MICs), making them appropriate for the treatment of systemic infections .

Result of Action

The result of 2-Bromo-7-fluoroquinoline’s action is the inhibition of bacterial growth and replication, leading to cell death . This is achieved through the disruption of DNA synthesis, which is a critical process for bacterial survival and proliferation .

属性

IUPAC Name |

2-bromo-7-fluoroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-9-4-2-6-1-3-7(11)5-8(6)12-9/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZGLPOYHNAIBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60849654 |

Source

|

| Record name | 2-Bromo-7-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60849654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181147-94-4 |

Source

|

| Record name | 2-Bromo-7-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60849654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-4,7-Methano[1,2,5]thiadiazolo[2,3-a]pyridine](/img/structure/B574070.png)

![(3AS,6aR)-2-isopropylhexahydrocyclopenta[c]pyrrol-4(2H)-one](/img/structure/B574089.png)

![tert-butyl N-[2-[amino(methyl)amino]ethyl]carbamate](/img/structure/B574090.png)